Ro 3-1314 vs. Indomethacin: Equivalent COX Inhibitory Potency with Dual LOX Activity
In a direct comparative study of prostaglandin E2 biosynthesis inhibition, Ro 3-1314 demonstrated IC50 equivalent to indomethacin, the prototypical nonsteroidal anti-inflammatory drug [1]. Unlike indomethacin, which is COX-selective, Ro 3-1314 simultaneously inhibits lipoxygenase activity, providing dual-pathway suppression in a single molecular entity [2].
| Evidence Dimension | Inhibition of prostaglandin E2 biosynthesis (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Indomethacin: 1.3 μM; 8Z,12E,14Z-eicosatrienoic acid: 2.7 μM; 5,8,11,14-eicosatetraynoic acid: 4.4 μM |
| Quantified Difference | Ro 3-1314 is equipotent to indomethacin (IC50 ratio = 1.0) and 3.4-fold more potent than 5,8,11,14-eicosatetraynoic acid |
| Conditions | Prostaglandin E2 biosynthesis inhibition assay; comparative IC50 determination across multiple inhibitors [1] |
Why This Matters
Procurement decisions requiring COX inhibition potency comparable to the industry-standard reference compound (indomethacin) while also requiring LOX inhibition can be satisfied with a single compound rather than combination treatments.
- [1] Nugteren, D.H.; Christ-Hazelhof, E. Naturally occurring conjugated octadecatrienoic acids are strong inhibitors of prostaglandin biosynthesis. Prostaglandins 1987, 33(3), 403-417. View Source
- [2] Vanderhoek, J.Y.; Lands, W.E.M. Acetylenic inhibitors of sheep vesicular gland oxygenase. Biochimica et Biophysica Acta 1973, 296, 374-381. View Source
